

"synthesis of Methyl 2-(azetidin-3-yl)acetate protocol"

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Compound of Interest

Compound Name: Methyl 2-(azetidin-3-yl)acetate

Cat. No.: B3030353

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Application Notes and Protocols

Topic: Synthesis of Methyl 2-(azetidin-3-yl)acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-(azetidin-3-yl)acetate is a valuable building block in medicinal chemistry and drug discovery. The azetidine ring is a sought-after motif that can impart unique conformational constraints and physicochemical properties to bioactive molecules. This document provides a detailed three-step protocol for the synthesis of **Methyl 2-(azetidin-3-yl)acetate** hydrochloride, commencing from commercially available 1-Boc-3-azetidinone. The synthetic route involves a Horner-Wadsworth-Emmons reaction, followed by catalytic hydrogenation and N-Boc deprotection.

Overall Synthetic Scheme

Caption: Three-step synthesis of Methyl 2-(azetidin-3-yl)acetate.

Experimental Protocols Step 1: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate



This procedure follows the Horner-Wadsworth-Emmons (HWE) reaction to introduce the methyl acetate side chain.[1]

Methodology:

- To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 3.12 g, 78 mmol) in dry tetrahydrofuran (THF, 250 mL) in a three-necked flask under an inert atmosphere, add neat methyl 2-(dimethoxyphosphoryl)acetate (13.8 g, 76 mmol) dropwise at 0 °C.
- Allow the mixture to stir at room temperature for 30 minutes.
- Add a solution of 1-Boc-3-azetidinone (13.0 g, 76 mmol) in dry THF (50 mL) to the reaction mixture.
- Stir the resulting mixture for 1 hour at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of water (250 mL).
- Separate the organic layer, and extract the agueous layer with ethyl acetate (3 x 150 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude residue by flash column chromatography (eluent: n-hexane/ethyl acetate) to yield the product as a white solid.

Step 2: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate

This step involves the reduction of the exocyclic double bond via catalytic hydrogenation. This is a standard procedure for the reduction of α,β -unsaturated esters.[2][3]

Methodology:

Dissolve tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (e.g., 15.0 g, 66 mmol) in methanol (150 mL) in a hydrogenation vessel.



- Add Palladium on carbon (10% Pd/C, ~1.5 g, 10 wt%) to the solution.
- Seal the vessel and purge with hydrogen gas.
- Pressurize the vessel with hydrogen gas (e.g., 50 psi or balloon pressure) and stir the mixture vigorously at room temperature overnight (12-16 hours).
- Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
- Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen or argon.
- Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
- Concentrate the filtrate under reduced pressure to obtain the crude product, which is often pure enough for the next step. If necessary, purify by flash chromatography.

Step 3: Synthesis of Methyl 2-(azetidin-3-yl)acetate hydrochloride

This final step removes the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the target compound as its hydrochloride salt.[4][5][6]

Methodology:

- Dissolve tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (e.g., 14.5 g, 63 mmol) in a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane (150 mL) at 0 °C.
- Stir the solution at room temperature for 2-4 hours. The deprotection can be monitored by TLC until the starting material is fully consumed. No evidence of azetidine ring opening is typically observed under these conditions.[6]
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Triturate the resulting residue with diethyl ether to precipitate the product.



• Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford **Methyl 2-(azetidin-3-yl)acetate** hydrochloride as a white or off-white solid.

Data Presentation

Table 1: Summary of Reagents and Expected Yields

Step	Starting Material	Key Reagents	Product	Mol. Wt. (g/mol)	Molar Eq.	Expected Yield (%)
1	1-Boc-3- azetidinon e	Methyl 2- (dimethoxy phosphoryl)acetate, NaH	tert-Butyl 3-(2- methoxy-2- oxoethylide ne)azetidin e-1- carboxylate	227.26	1.0	75-85%
2	Product from Step 1	H ₂ , 10% Pd/C	tert-Butyl 3-(2- methoxy-2- oxoethyl)az etidine-1- carboxylate	229.28	1.0	95-99%
3	Product from Step 2	4M HCI in Dioxane	Methyl 2- (azetidin-3- yl)acetate hydrochlori de	165.62	1.0	90-98%

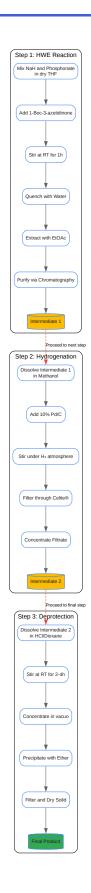
Table 2: Representative Analytical Data



Compound	Formula	¹H NMR (CDCl₃, δ ppm)	Mass Spec (ESI+)
Step 1 Product	C11H17NO4	~5.8 (s, 1H), 4.6-4.4 (m, 4H), 3.7 (s, 3H), 1.45 (s, 9H)	m/z 228.1 [M+H]+
Step 2 Product	C11H19NO4	4.0-3.9 (m, 2H), 3.7- 3.6 (m, 2H), 3.68 (s, 3H), 3.1-2.9 (m, 1H), 2.5 (d, 2H), 1.44 (s, 9H)	m/z 230.1 [M+H]+
Final Product	C6H12CINO2	(in D ₂ O) ~4.2-4.0 (m, 4H), 3.75 (s, 3H), 3.5- 3.3 (m, 1H), 2.8 (d, 2H)	m/z 130.1 [M+H] ⁺ (free base)
Note: NMR chemical shifts are approximate and may vary based on solvent and concentration.			

Experimental Workflow Visualization





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Caption: Detailed workflow for the synthesis of Methyl 2-(azetidin-3-yl)acetate.



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